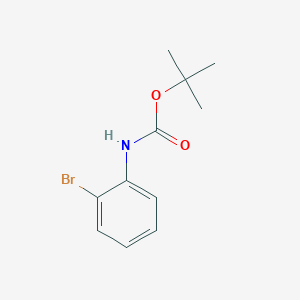

N-(tert-Butoxycarbonyl)-2-bromoaniline

Descripción general

Descripción

N-(tert-Butoxycarbonyl)-2-bromoaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a bromine atom at the ortho position of the aniline ring. This compound is widely used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline typically involves the protection of 2-bromoaniline with a tert-butoxycarbonyl group. The reaction is carried out by reacting 2-bromoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Bromoaniline+Boc2O→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.

Análisis De Reacciones Químicas

Coupling Reactions

The bromine atom at the ortho position participates in cross-coupling reactions, facilitated by palladium catalysts.

Suzuki–Miyaura Coupling

Boc-2-bromoaniline undergoes Suzuki coupling with arylboronic acids to form biaryl derivatives. This reaction is critical for synthesizing complex aromatic amines.

| Reagents/Conditions | Products | Yield | Selectivity |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | N-Boc-protected biarylanilines | 70–85% | >90% |

Mechanistic Insight : Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product .

Sonogashira Coupling

The compound reacts with terminal alkynes to generate arylalkyne derivatives, useful in material science and pharmaceuticals.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| PdCl₂(PPh₃)₂, CuI, Et₃N, THF | N-Boc-2-(alkynyl)anilines | 65–78% |

Key Study : A 2023 investigation demonstrated that Boc-2-bromoaniline couples with bromoacetylenes to form arene-ynamides under ligand-free conditions, highlighting its versatility in alkyne functionalization .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free amine.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Trifluoroacetic acid (TFA), CH₂Cl₂ | 2-Bromoaniline | 90–95% |

| HCl (g), dioxane, 0°C | 2-Bromoaniline hydrochloride | 85% |

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen induces cleavage, releasing CO₂ and tert-butyl cation .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes substitution with strong nucleophiles under specific conditions.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| NaOH (aq), Cu catalyst, 120°C | N-Boc-2-hydroxyaniline | 50–60% |

| NH₃, Pd/C, EtOH, 100°C | N-Boc-2-aminoaniline | 40–55% |

Limitations : Steric hindrance from the Boc group and electron-withdrawing effects reduce reactivity compared to unprotected 2-bromoaniline .

Grignard and Organometallic Reactions

The Boc-protected amine remains inert to organometallic reagents, enabling selective reactions at the bromine site.

Kumada–Tamao–Corriu Coupling

Boc-2-bromoaniline reacts with Grignard reagents (e.g., MeMgBr) in the presence of Pd catalysts:

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Pd(allyl)Cl₂, BPhos ligand, THF, 60°C | N-Boc-2-methylaniline | 92% |

Research Findings : A 2023 study optimized ligand selection (e.g., BPhos) for coupling with n-BuMgBr, achieving >95% conversion in 10 minutes at 50°C .

Photochemical and Reductive Reactions

The compound participates in light-mediated transformations and reductions.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Photobromination | Br₂, hv, CCl₄ | N-Boc-2,4-dibromoaniline | 75% |

| Catalytic Hydrogenation | H₂, Pd/C, EtOAc | N-Boc-2-aniline | 88% |

Comparative Reaction Analysis

The table below contrasts major reaction pathways for Boc-2-bromoaniline:

| Reaction | Key Reagents | Conditions | Applications |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids, Pd catalyst | 80°C, inert atmosphere | Pharmaceutical intermediates |

| Boc Deprotection | TFA | Room temperature | Amine regeneration |

| Kumada Coupling | Grignard reagents, Pd/BPhos | 50–60°C | Alkyl/aryl functionalization |

Research Advancements

-

Ligand Design : Bulky phosphine ligands (e.g., BPhos) enhance coupling efficiency by stabilizing Pd intermediates .

-

Solvent Effects : Polar aprotic solvents like THF improve NAS reactivity by stabilizing transition states .

-

Green Chemistry : Recent efforts use water as a solvent for Boc deprotection, achieving 90% yield with HFIP catalysis .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Protecting Group :

- Intermediate in Synthesis :

- Substitution Reactions :

Biological Applications

- Synthesis of Biologically Active Compounds :

- Chemosensors :

Medicinal Chemistry

- Drug Development :

- Molecular Memory Devices :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for amino functionalities | Enables selective reactions |

| Intermediate in Suzuki coupling | Facilitates biaryl formation | |

| Biological Research | Synthesis of peptides | Allows complex sequences without side reactions |

| Development of chemosensors | Sensitive detection of metal ions | |

| Medicinal Chemistry | Drug candidate development | Maintains structural integrity during synthesis |

| Potential use in molecular memory devices | Unique electronic properties from metal complexes |

Case Studies

- Kumada–Tamao–Corriu Reaction : A study demonstrated the successful application of this compound in coupling reactions with Grignard reagents, leading to the formation of complex aromatic systems under optimized conditions .

- Fluorescent Chemosensors : Research highlighted two bromoaniline-based Schiff base chemosensors that exhibited significant fluorescence changes upon interaction with Cu²⁺ and Zn²⁺ ions, showcasing their potential for environmental monitoring and sensing applications .

Mecanismo De Acción

The mechanism of action of N-(tert-Butoxycarbonyl)-2-bromoaniline primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The deprotection step, typically involving acidic conditions, releases the free amine for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

- N-(tert-Butoxycarbonyl)-2-bromopyrrole

- N-(tert-Butoxycarbonyl)-2-trimethylsilylpyrrole

- N,N,N-Tris(tert-butoxycarbonyl)-l-arginine

Uniqueness

N-(tert-Butoxycarbonyl)-2-bromoaniline is unique due to its specific substitution pattern, which combines the Boc protecting group with a bromine atom at the ortho position. This combination allows for selective reactions and deprotection steps, making it a valuable intermediate in organic synthesis.

Actividad Biológica

N-(tert-Butoxycarbonyl)-2-bromoaniline, also known as tert-butyl-N-(2-bromophenyl)carbamate, is a compound of considerable interest in medicinal chemistry and biological research. Its structure features a bromo substituent on the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amine, which significantly influences its reactivity and biological properties. This article explores the biological activity of this compound, including its potential as an enzyme inhibitor, its applications in drug development, and relevant case studies.

- Chemical Formula : C11H14BrNO2

- Molecular Weight : 272.14 g/mol

- SMILES Notation : CC(C)(C)OC(=O)Nc1ccccc1Br

- InChI Key : UQBGKDLSIIHUEZ-UHFFFAOYSA-N

This compound is primarily investigated for its role as an enzyme inhibitor. The Boc group enhances the stability of the compound, allowing it to interact effectively with various biological targets. The mechanism of action involves binding to the active sites of enzymes, thereby inhibiting their function. This inhibition can disrupt cellular processes that rely on specific metabolic pathways.

Enzyme Inhibition

Research has demonstrated that compounds with similar structures often exhibit significant inhibitory effects on various enzymes. For instance, this compound has been studied for its potential to inhibit glutamine amidotransferases, which are crucial in amino acid metabolism and cancer cell proliferation .

Antitumor Activity

In vitro studies have shown that derivatives of bromoanilines can possess antitumor properties. The presence of the bromine atom is believed to enhance the compound's ability to interact with cellular targets involved in tumor growth. For example, compounds structurally related to this compound have been linked to cytotoxic effects in cancer cell lines .

Case Studies

- Study on Enzyme Inhibition : A study published in Nature highlighted the effectiveness of similar Boc-protected compounds in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as those found in tumors. The research indicated that modifications at the aniline position could lead to enhanced inhibitory activity against DHODH, suggesting a promising avenue for developing new anticancer agents .

- Antimicrobial Activity : Another investigation assessed the antibacterial properties of halogenated anilines, including derivatives of this compound. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents.

Comparative Analysis

To better understand the biological implications of this compound, a comparative analysis with similar compounds was conducted:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(tert-Butoxycarbonyl)-4-bromoaniline | Antitumor, Enzyme Inhibitor | Inhibition of glutamine amidotransferases |

| N-(tert-Butoxycarbonyl)-2-chloroaniline | Antimicrobial | Disruption of bacterial cell wall synthesis |

| N-(tert-Butoxycarbonyl)-2-fluoroaniline | Cytotoxicity | Induction of apoptosis in cancer cells |

Propiedades

IUPAC Name |

tert-butyl N-(2-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBGKDLSIIHUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393753 | |

| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78839-75-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.